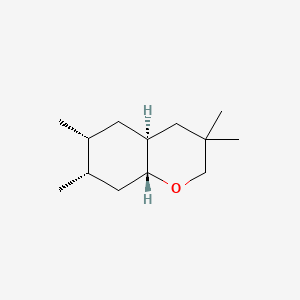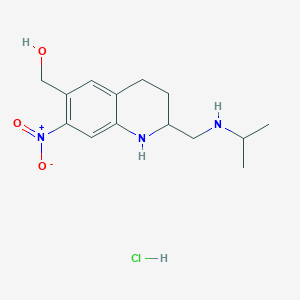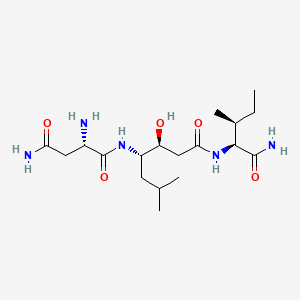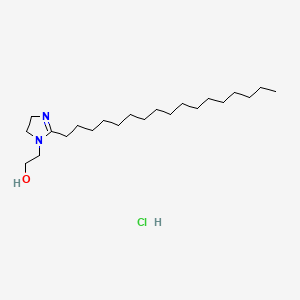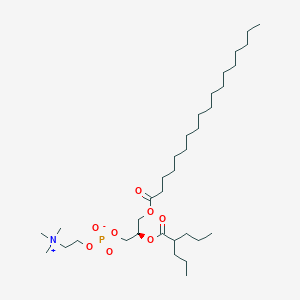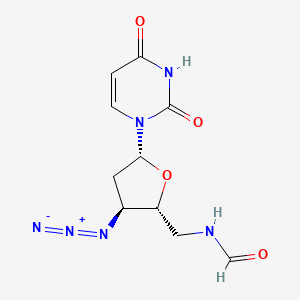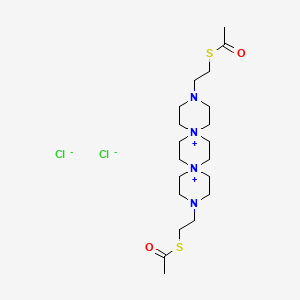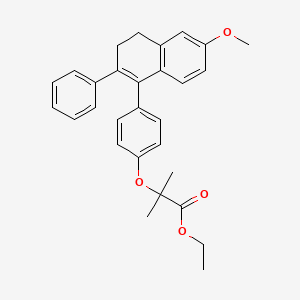
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalene derivative: This involves the reaction of 6-methoxy-2-phenyl-1-tetralone with appropriate reagents to form the 3,4-dihydro-1-naphthyl derivative.
Phenoxy group introduction: The naphthalene derivative is then reacted with a phenol derivative under suitable conditions to introduce the phenoxy group.
Esterification: The final step involves the esterification of the resulting compound with propionic acid and ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Propionic acid derivatives: Other compounds in this class include propionic acid, 3-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester and propionic acid, 3-(p-(6-methoxy-2-phenyl-1-naphthyl)phenoxy)-, ethyl ester.
Naphthalene derivatives: Compounds such as 6-methoxy-2-phenyl-1-naphthyl and 3,4-dihydro-1-naphthyl derivatives.
Uniqueness
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
102504-58-5 |
|---|---|
分子式 |
C29H30O4 |
分子量 |
442.5 g/mol |
IUPAC名 |
ethyl 2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C29H30O4/c1-5-32-28(30)29(2,3)33-23-14-11-21(12-15-23)27-25(20-9-7-6-8-10-20)17-13-22-19-24(31-4)16-18-26(22)27/h6-12,14-16,18-19H,5,13,17H2,1-4H3 |
InChIキー |
DQUMRYKIJVPTIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



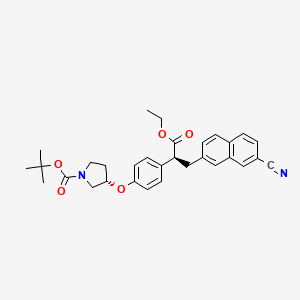
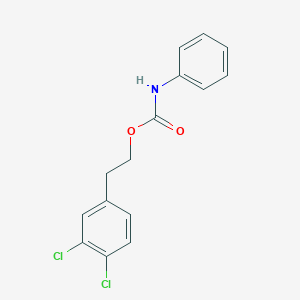
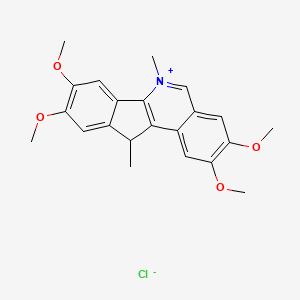
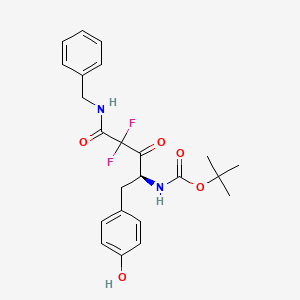
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
